3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one, also known as 3-hydroxy-5H-dibenzo[a,d]cyclohepten-5-one, is a biochemical compound with the molecular formula C15H10O2 and a molecular weight of 222.24 g/mol . This compound is primarily used in proteomics research and has various applications in scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one involves several steps. The reaction conditions typically involve the use of bromine and other reagents under controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound is less documented, but it generally follows similar synthetic routes as laboratory methods. The process involves scaling up the reactions and optimizing conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including its role in developing new drugs.
Industry: Utilized in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzosuberenone: A closely related compound with similar structural features but lacking the hydroxy group.
Dibenzosuberone: Another related compound used in similar applications but with different functional groups.
Uniqueness
3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one is unique due to its specific hydroxy group, which imparts distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable in specific research and industrial applications where these properties are desired .
Eigenschaften
CAS-Nummer |
30235-46-2 |
---|---|
Molekularformel |
C15H10O2 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
5-hydroxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-one |
InChI |
InChI=1S/C15H10O2/c16-12-8-7-11-6-5-10-3-1-2-4-13(10)15(17)14(11)9-12/h1-9,16H |
InChI-Schlüssel |
DZKWIQHKTSOUFU-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=C3C=CC=CC3C1=O)C=C(C=C2)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C(C2=O)C=C(C=C3)O |
Synonyme |
3-hydroxy-5H-Dibenzo[a,d]cyclohepten-5-one; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.